2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate
Description
Chemical Structure: The compound features a phenyl ring substituted with chloro (position 2), formyl (position 4), and methoxy (position 6) groups, esterified to a 4-(acetylamino)benzenesulfonate moiety. Its molecular formula is C₁₆H₁₄ClNO₆S, with a molecular weight of 391.8 g/mol (calculated).
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S/c1-10(20)18-12-3-5-13(6-4-12)25(21,22)24-16-14(17)7-11(9-19)8-15(16)23-2/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRKKANIFRTECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The starting material, 2-chloro-4-formyl-6-methoxyphenol, is reacted with an appropriate sulfonyl chloride in the presence of a base such as pyridine to form the sulfonate ester intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 4-(acetylamino)benzenesulfonate.
Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s formyl and acetylamino groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Functional Group Impact
- Halogen Substituents: Chlorine (Target, CAS 331460-61-8): Moderate electron-withdrawing effect, improving stability against nucleophilic attack. Bromine (CAS 432021-39-1): Enhances electrophilicity, useful in cross-coupling reactions .
Alkoxy Groups :
- Sulfonate Group Variations: 4-(Acetylamino): Present in the target and analogs (CAS 431925-93-8, 432021-39-1), this group facilitates hydrogen bonding, critical for interactions in biological systems or crystal packing .
Biological Activity
2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aromatic sulfonates and is characterized by a chloro-substituted benzene ring, a formyl group, and a methoxy group. These structural features contribute to its unique chemical properties and reactivity, making it a candidate for various biological applications.
The compound's molecular formula is , with a molecular weight of approximately 353.79 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₁O₅S |
| Molecular Weight | 353.79 g/mol |
| IUPAC Name | (2-chloro-4-formyl-6-methoxyphenyl) 4-(acetylamino)benzenesulfonate |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modification of their activity. Additionally, the presence of chloro and methoxy groups enhances its binding affinity and specificity towards various biological targets.
Biological Activity
Research indicates that 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition, particularly in relation to protein-ligand interactions.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate.
Case Study 1: Antimicrobial Efficacy
In a recent study, derivatives of aromatic sulfonates were screened for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications led to enhanced antibacterial properties, suggesting that similar modifications on 2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate could yield promising antimicrobial agents.
Case Study 2: Cytotoxicity against Cancer Cell Lines
Another study focused on evaluating the cytotoxic effects of related compounds on various cancer cell lines, including breast and lung cancer cells. The findings demonstrated significant inhibition of cell proliferation at specific concentrations, indicating potential use in developing anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
